molecular formula C8H17ClO2 B019797 4-Chlorobutyraldehyde diethyl acetal CAS No. 6139-83-9

4-Chlorobutyraldehyde diethyl acetal

Cat. No.: B019797
CAS No.: 6139-83-9
M. Wt: 180.67 g/mol
InChI Key: JGGRHRMHOUWCDX-UHFFFAOYSA-N
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Description

4-Chlorobutyraldehyde diethyl acetal: is an organic compound with the molecular formula C8H17ClO2. It is a colorless to orange or green clear liquid at room temperature and is known for its use in organic synthesis. The compound is also referred to as 4-Chloro-1,1-diethoxybutane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutyraldehyde diethyl acetal can be synthesized through the acetalization of 4-chlorobutyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and an acid such as sulfuric acid or p-toluenesulfonic acid to form the acetal .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thus driving the equilibrium towards the formation of the acetal. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutyraldehyde diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 4-Chlorobutyraldehyde and ethanol.

    Substitution: Various substituted products depending on the nucleophile used.

    Oxidation: 4-Chlorobutyric acid.

Scientific Research Applications

4-Chlorobutyraldehyde diethyl acetal is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorobutyraldehyde diethyl acetal primarily involves its reactivity as an acetal and the presence of the chlorine atom. The acetal group can be hydrolyzed under acidic or basic conditions to release the aldehyde, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Uniqueness: 4-Chlorobutyraldehyde diethyl acetal is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-1,1-diethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGRHRMHOUWCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294410
Record name 4-Chlorobutanal diethyl acetal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-83-9
Record name 4-Chlorobutyraldehyde diethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6139-83-9
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Record name NSC 96467
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Record name 6139-83-9
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Record name 4-Chlorobutanal diethyl acetal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobutyraldehyde diethyl acetal
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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